11-Hdohe

Platelet biology Thrombosis Thromboxane antagonism

11-HDoHE (11-hydroxydocosahexaenoic acid; also referred to as 11-HDHA) is a mono-hydroxylated derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, 22:6n-3). It belongs to the oxylipin family and is produced both enzymatically—primarily via 12-lipoxygenase (12-LOX) in human platelets—and non-enzymatically through autoxidation of DHA in vitro.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
CAS No. 87018-59-5
Cat. No. B593934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hdohe
CAS87018-59-5
Synonyms11-hydroxy Docosahexaenoic Acid
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O
InChIInChI=1S/C22H32O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10+,14-11-,15-12-,19-16+
InChIKeyLTERDCBCHFKFRI-KEFMQFBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-HDoHE (CAS 87018-59-5): A Regiospecific DHA Oxylipin for Platelet and Inflammation Research


11-HDoHE (11-hydroxydocosahexaenoic acid; also referred to as 11-HDHA) is a mono-hydroxylated derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, 22:6n-3) [1]. It belongs to the oxylipin family and is produced both enzymatically—primarily via 12-lipoxygenase (12-LOX) in human platelets—and non-enzymatically through autoxidation of DHA in vitro [2]. As a bioactive lipid mediator, 11-HDoHE has been implicated in the modulation of platelet function, vascular smooth muscle contractility, and pro-resolution inflammatory signaling [3]. Its regiospecific hydroxylation at the C-11 position distinguishes it from other mono-hydroxy DHA isomers (e.g., 14-HDoHE, 17-HDoHE) and contributes to a distinct pharmacological profile relevant to thrombosis, oxidative stress, and neuroinflammation research [4].

Why 11-HDoHE Cannot Be Substituted by Other HDoHE Isomers in Quantitative Bioassays


Despite sharing the same molecular formula (C22H32O3) and being co-produced from DHA, individual HDoHE positional isomers exhibit quantitatively distinct pharmacological activities that preclude simple interchangeability. The position of the hydroxyl group determines the molecule's interaction with thromboxane receptors, its potency in inhibiting platelet aggregation versus smooth muscle contraction, and its induction profile under different PPAR ligand conditions [1]. For example, while both 11-HDoHE and 14-HDoHE are 12-LOX-derived platelet metabolites, their IC50 values diverge markedly across tissue types: 11-HDoHE is more potent in human platelet aggregation assays, whereas 14-HDoHE shows superior potency in aortic smooth muscle contraction models [2]. Furthermore, the rank order of thromboxane antagonism—14-OH-22:6n3 > 17-OH-22:6n3 ≥ 11-OH-22:6n3—demonstrates that even among DHA-derived mono-hydroxylates, potency differences are measurable and reproducible [1]. These regiospecific pharmacological differences mean that researchers cannot substitute one HDoHE isomer for another without altering experimental outcomes and compromising data reproducibility.

Quantitative Differentiation Evidence for 11-HDoHE versus Closest HDoHE Analogs


Superior Potency of 11-HDoHE over 14-HDoHE in Human Platelet Aggregation Inhibition

In head-to-head comparisons under identical assay conditions, 11(S)-HDoHE demonstrated greater potency than 14(S)-HDoHE in inhibiting U-46619-induced human platelet aggregation. The IC50 for 11(S)-HDoHE was approximately 50 μM, compared to approximately 70 μM for 14(S)-HDoHE [1][2]. Both compounds were tested as purified HPLC fractions derived from human platelet suspensions, using the thromboxane mimetic U-46619 as the aggregation agonist [2]. This 1.4-fold greater potency for 11-HDoHE in the human platelet assay contrasts with the opposite potency relationship observed in smooth muscle assays (see Evidence Item 2), establishing a distinct tissue-selectivity profile.

Platelet biology Thrombosis Thromboxane antagonism

Inverted Potency Hierarchy in Vascular Smooth Muscle: 14-HDoHE Surpasses 11-HDoHE

In rabbit and rat aortic smooth muscle contraction assays, the potency relationship between 11-HDoHE and 14-HDoHE is reversed compared to the platelet aggregation assay. 14(S)-HDoHE inhibited U-46619-induced rabbit aortic contraction with an IC50 of approximately 3.6 μM, compared to approximately 4.7 μM for 11(S)-HDoHE—a 1.3-fold potency advantage for 14-HDoHE [1]. In rat aortic rings, the IC50 values were approximately 5.3 μM for 14(S)-HDoHE versus approximately 7.5 μM for 11(S)-HDoHE—a 1.4-fold difference [1]. This inverted tissue-selectivity profile is further corroborated by the broader rank-order data from Karanian et al. (1994), where 14-OH-22:6n3 ranked above 11-OH-22:6n3 in potency against U46619-induced rat aortic contraction [2].

Vascular pharmacology Smooth muscle contraction Thromboxane receptor antagonism

Defined Rank Position of 11-HDoHE Among 10 Hydroxy Fatty Acids in Thromboxane Antagonism

In a comprehensive structure-activity relationship study comparing the potency of 10 distinct n-6 and n-3 hydroxy fatty acids in antagonizing U-46619-induced rat aortic contraction, 11-OH-22:6n3 occupied a defined mid-tier rank position. The full rank order reported by Karanian et al. (1994) was: 14-OH-22:5n3 ≥ 14-OH-22:6n3 > 17-OH-22:6n3 ≥ 11-OH-22:6n3 ≥ 11-OH-22:5n3 > 12-OH-20:5n3 ≥ 12-OH-20:4n6 ≥ 14-OH-22:5n6 > 13-OH-18:2n6 > 14-OH-22:5n5 [1]. This places 11-HDoHE specifically below 14-HDoHE and approximately equipotent with 17-HDoHE within the DHA-derived subfamily, while significantly exceeding the potency of arachidonic acid-derived 12-HETE (12-OH-20:4n6) and linoleic acid-derived 13-HODE (13-OH-18:2n6) [1][2].

Structure-activity relationship Thromboxane receptor Lipid mediator pharmacology

11-HDoHE Is Specifically Induced by PPARβ Agonism Alongside a Defined Subset of DHA Derivatives in Astrocytes

In a systematic comparison of PPARα, PPARβ, and PPARγ ligand effects on oxylipin synthesis in primary rat astrocytes, the PPARβ agonist GW501516 selectively and strongly induced the production of only three DHA-derived mono-hydroxylates: 4-HDoHE, 11-HDoHE, and 17-HDoHE [1]. This induction pattern was PPARβ-specific—PPARα and PPARγ ligands did not produce the same profile [1]. Under the same experimental conditions, all tested PPAR ligands decreased COX-derived oxylipins and reduced TNFα release, but only PPARβ agonism coupled this anti-inflammatory effect with the specific upregulation of 11-HDoHE synthesis [1]. Notably, 14-HDoHE was not among the induced species, further reinforcing the regiospecificity of the PPARβ-linked oxylipin response.

Neuroinflammation PPARβ Pro-resolution lipid mediators

11-HDoHE as a Tissue-Specific Oxidative Stress Marker in Brain and Retina

11-HDoHE has been validated as a potential marker of oxidative stress specifically in brain and retina—tissues where DHA is abundantly incorporated into phospholipid membranes and is thus highly susceptible to lipid peroxidation [1][2]. The detection of 11-HDoHE alongside other HDoHE isomers (10-, 13-, 14-, and 17-HDoHE) in retinal membranes under conditions of experimental uveitis demonstrates its utility as a lipid peroxidation fingerprint [3]. In aging studies, 11-HDoHE was among the DHA autoxidation products (along with 20-HDoHE, 7-HDoHE, and 4-HDoHE) found to be significantly elevated in older mice, correlating with negative regulation of bone and muscle health [4]. This positions 11-HDoHE as part of a regiospecific panel where individual isomers may reflect distinct oxidative pathways or tissue sources.

Oxidative stress Lipid peroxidation Neurodegeneration biomarkers

Recommended Research and Procurement Scenarios for 11-HDoHE (CAS 87018-59-5)


Human Platelet Activation and Thrombosis Studies Requiring Selective Thromboxane Pathway Antagonism

11-HDoHE is the preferred HDoHE isomer for human platelet aggregation assays where maximal inhibitory potency against U-46619-induced aggregation is desired. With an IC50 of approximately 50 μM—1.4-fold more potent than 14-HDoHE (IC50 ≈ 70 μM)—11-HDoHE provides a wider dynamic range for dose-response experiments in platelet-rich plasma or washed platelet preparations [1]. Researchers studying 12-LOX-dependent regulation of platelet reactivity should include 11-HDoHE as the cognate DHA-derived oxylipin control, as it is one of the two major 12-LOX products (together with 14-HDoHE) endogenously generated by human platelets [2]. Procurement recommendation: (±)11-HDoHE (racemic) is sufficient for most platelet pharmacology studies where the S-enantiomer is the naturally occurring form; verify lot-specific enantiomeric composition if stereospecific activity is critical.

Neuroinflammation Research Focusing on PPARβ-Mediated Pro-Resolution Signaling

For studies investigating PPARβ-dependent anti-inflammatory mechanisms in glial cells, 11-HDoHE is a pathway-specific biomarker that is selectively upregulated—alongside only 4-HDoHE and 17-HDoHE—by the PPARβ agonist GW501516 in primary astrocyte cultures [3]. This selective induction profile makes 11-HDoHE uniquely suited as a readout for PPARβ engagement in neuroinflammation models, as it is not induced by PPARα or PPARγ ligands under identical conditions [3]. Researchers should note that 14-HDoHE is not part of this PPARβ-induced subset, so substituting 14-HDoHE for 11-HDoHE in these studies would result in a false-negative assessment of PPARβ pathway activity. Procurement recommendation: use high-purity (±)11-HDoHE (≥98%) as an analytical standard for UPLC-MS/MS-based oxylipin profiling in astrocyte and microglial culture systems.

Tissue-Specific Oxidative Stress Biomarker Panels for Brain and Retinal Disorders

11-HDoHE should be included as a distinct analyte in targeted lipidomics panels designed to assess oxidative stress in DHA-rich tissues, particularly brain and retina. Its detection alongside other regioisomers (10-, 13-, 14-, 17-HDoHE) in retinal membranes under inflammatory conditions demonstrates that a single-isomer approach is insufficient for capturing the full lipid peroxidation landscape [4]. In aging studies, 11-HDoHE exhibits significant elevation in older animals, making it a candidate biomarker for age-related oxidative damage in musculoskeletal tissues [5]. The regiospecific origin of 11-HDoHE (12-LOX enzymatic pathway vs. non-enzymatic autoxidation) may allow researchers to distinguish between enzymatic and non-enzymatic oxidative processes when used in conjunction with other HDoHE isomers. Procurement recommendation: obtain individual HDoHE isomers as certified analytical standards rather than mixed isomer preparations to enable regiospecific quantification in biological matrices.

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